N-9H-purin-6-yl-L-tryptophan can be classified under purine derivatives and amino acid conjugates. It is synthesized through the coupling of purine derivatives with L-tryptophan, often involving nucleophilic substitution reactions. The compound is primarily sourced from synthetic routes, as its natural occurrence is limited.
The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves several key steps:
The molecular structure of N-9H-purin-6-yl-L-tryptophan can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 322.33 g/mol |
IUPAC Name | 3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |
InChI | InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6... |
InChI Key | GKAZDIDTEUPDLX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=... |
The structure features a purine ring fused to an indole structure (from tryptophan), which contributes to its biological activity.
N-9H-purin-6-yl-L-tryptophan can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-9H-purin-6-yl-L-tryptophan involves its interaction with specific molecular targets within biological systems:
N-9H-purin-6-yl-L-tryptophan is typically a solid at room temperature with solubility characteristics that depend on solvent polarity.
The compound exhibits stability under neutral pH but may undergo hydrolysis or degradation under extreme pH conditions or prolonged exposure to light.
Relevant data regarding its physical properties include:
Chemical stability and reactivity profiles are essential for understanding its applications in research and industry.
N-9H-purin-6-yl-L-tryptophan has several notable applications in scientific research:
The C6 position of purine derivatives is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) as a primary synthetic route for conjugating tryptophan. This approach utilizes 6-chloropurine or its 2,6-dichloro analogs as key intermediates, where chlorine displacement occurs under basic conditions. In optimized protocols, unprotected L-tryptophan reacts with 6-chloropurine in aqueous sodium carbonate (1.5–2.0 eq, 80–100°C, 6–24 hours) to yield N-9H-purin-6-yl-L-tryptophan. The reaction proceeds through a Meisenheimer complex, with the purine’s C6 position acting as the electrophilic center and the tryptophan α-amino group as the nucleophile [1].
Recent advances employ nickel/photoredox dual catalysis for C–C bond formation at C6. This method allows coupling of unprotected purine nucleosides with alkyl bromides under mild conditions (DMF, [Ni(dtbbpy)(H₂O)₄]Cl₂ catalyst, Ir photocatalyst, tris(trimethylsilyl)silane reductant, 25–50°C). While primarily used for alkylations, this strategy demonstrates the feasibility of sp³–sp² carbon linkages at C6, expanding functionalization options beyond classic SNAr [5] [6]. Racemization is minimal (<2%) in SNAr routes due to the absence of carbodiimide activators or acidic conditions that epimerize chiral centers [1].
Table 1: Nucleophilic Substitution Conditions for C6 Functionalization
Purine Substrate | Nucleophile | Conditions | Yield (%) | Racemization Risk |
---|---|---|---|---|
6-Chloropurine | L-Tryptophan | Na₂CO₃ (aq), 100°C, 12h | 65–78% | Low (<2%) |
2-Amino-6-chloropurine | L-Tryptophan methyl ester | K₂CO₃, DMF, 80°C, 8h | 72% | Moderate (if esterified) |
6-Chloro-9-benzylpurine | Fmoc-L-Tryptophan | DBU, MeCN, 60°C, 6h | 58% | Low (Fmoc stabilizes α-center) |
Carbodiimide-mediated coupling links pre-formed N-(purin-6-yl) amino acids (e.g., N-purin-6-yl-glycine) with C-terminal-activated tryptophan or peptide fragments. Standard protocols use N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) in anhydrous DMF. For example, N-(purin-6-yl)-L-alanine couples with L-tryptophan methyl ester using DCC/HOBt (5 eq), DIEA (3 eq), and DMF (0°C → RT, 12h) to form dipeptidyl purine conjugates [1].
A critical limitation is racemization at the α-carbon of the purinyl amino acid during activation. Studies show that >40% epimerization occurs when coupling N-(purin-6-yl)-L-phenylalanine with dimethyl L-glutamate, yielding a 60:40 mixture of (S,S)- and (R,S)-diastereomers. This occurs via oxazolone intermediate formation, where the purine’s imidazole nitrogen deprotonates the α-carbon, generating a planar carbanion susceptible to stereochemical inversion. Even modified purines (e.g., 7-deaza or N-9-benzyl derivatives) exhibit similar racemization, confirming the imidazole ring’s non-essential role in this side reaction [1].
Racemization during carbodiimide couplings follows first-order kinetics, outpacing second-order peptide elongation. Key factors accelerating epimerization include:
Mitigation strategies include:
Table 2: Racemization Kinetics During Purinyl Amino Acid Activation
Amino Acid | Coupling Reagent | Temperature (°C) | Racemization (%) | Mitigation Approach |
---|---|---|---|---|
N-Purin-6-yl-L-Phe | DCC/HOBt | 25 | 40% | Replace with HATU |
N-Purin-6-yl-L-Ala | DIC/HOAt | 0 | 8% | Use HOAt additive |
N-Purin-6-yl-L-His | HBTU | 25 | 52% | Pre-form dipeptide |
Glutamate Protection:
Tryptophan Protection:
Orthogonal schemes combine Fmoc-α-amine protection with:
Table 3: Protective Groups for Purine-Tryptophan Conjugate Synthesis
Residue | Protective Group | Introduction | Cleavage | Compatibility |
---|---|---|---|---|
Glutamate γ-carboxyl | tert-Butyl ester | Di-tert-butyl dicarbonate | TFA (95%), 2h | Boc, Fmoc SPPS |
Glutamate γ-carboxyl | Allyl ester | Allyl bromide, K₂CO₃ | Pd(PPh₃)₄, morpholine | Acid-sensitive groups |
Tryptophan indole | Tetrahydropyranyl (Thp) | DHP, PTSA, DCE | 0.5–1% TFA/DCM | Fmoc, tBu esters |
Tryptophan indole | N-Boc | Boc₂O, NaOH | 50% TFA/DCM | Alkaline conditions |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9